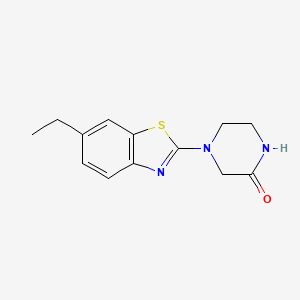

4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one

Description

4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-2-one is a heterocyclic compound featuring a benzothiazole core fused with a piperazin-2-one ring. The benzothiazole moiety is substituted with an ethyl group at the 6-position, while the piperazinone ring introduces a ketone functional group. This structural combination confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors influenced by aromatic and hydrogen-bonding interactions.

Properties

IUPAC Name |

4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-2-9-3-4-10-11(7-9)18-13(15-10)16-6-5-14-12(17)8-16/h3-4,7H,2,5-6,8H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYRCEHSUFAWMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N3CCNC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenols with appropriate reagents. For instance, the reaction of 2-aminothiophenol with ethyl bromoacetate followed by cyclization can yield the desired benzothiazole derivative . Another method involves the condensation of 2-aminothiophenol with ethyl chloroacetate in the presence of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and microwave-assisted synthesis .

Chemical Reactions Analysis

4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential as an antibacterial and antifungal agent. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential pharmaceutical applications.

Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential functions. The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences Among Analogs

- Substituent Effects: Ethyl vs. Piperazinone vs. Piperazine: The ketone in the piperazinone ring increases polarity, favoring hydrogen-bonding interactions absent in unmodified piperazine derivatives . Thiazolidinone Addition: Compounds in incorporate a thiazolidin-2-one ring, increasing molecular weight and rigidity, which may restrict conformational flexibility compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.